molecular formula C15H19Cl B2893087 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287334-43-2

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane

Cat. No. B2893087
M. Wt: 234.77
InChI Key: ULINNTHPVCJYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane, also known as CP55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the pharmacological effects of cannabinoids on the human body.

Mechanism Of Action

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane acts as a full agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors. When 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, while the activation of the CB2 receptor is responsible for the anti-inflammatory and immunomodulatory effects.

Biochemical And Physiological Effects

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to reduce pain and inflammation, as well as to have anti-anxiety and anti-depressant effects. 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has also been shown to have neuroprotective properties and to reduce the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on the human body. However, one of the limitations of using 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane is its psychoactive effects, which can make it difficult to study its effects on the body in a controlled manner.

Future Directions

There are several future directions for research on 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane. One area of interest is the development of new synthetic cannabinoids that have similar pharmacological effects but fewer psychoactive effects. Another area of interest is the study of the long-term effects of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane on the human body, particularly with regard to its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, there is a need for more research on the safety and efficacy of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane in humans, particularly with regard to its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane involves several steps, including the reaction of 1,3-cyclohexadiene with chloromethyl methyl ether to form 1-chloromethyl-3-cyclohexadiene. This intermediate is then reacted with 3,5-dimethylbenzylamine to form 1-(chloromethyl)-3-[(3,5-dimethylphenyl)methyl]cyclohexane. Finally, this compound is subjected to a high-temperature reaction in the presence of a strong acid to form 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane.

Scientific Research Applications

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been widely used in scientific research to study the pharmacological effects of cannabinoids on the human body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. 1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane has been used to study the effects of cannabinoids on pain, inflammation, and anxiety, among other things.

properties

IUPAC Name

1-(chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl/c1-11-3-12(2)5-13(4-11)6-14-7-15(8-14,9-14)10-16/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULINNTHPVCJYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane

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